3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with dichloro substitutions and a hydrazinyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved by reacting 3,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the benzamide with hydrazine or its derivatives.
Addition of the prop-2-enoxyphenyl group: This can be done through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichloro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful for studying enzyme interactions or cellular processes.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: A simpler analog with similar core structure but lacking the hydrazinyl and prop-2-enoxyphenyl groups.
N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide: A compound with a similar hydrazinyl group but different substitutions on the benzamide core.
Uniqueness
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-2-8-27-15-5-3-4-13(9-15)11-23-24-18(25)12-22-19(26)14-6-7-16(20)17(21)10-14/h2-7,9-11H,1,8,12H2,(H,22,26)(H,24,25)/b23-11+ |
InChI Key |
XZBUNUMPNZFFJD-FOKLQQMPSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.